

Application Note & Protocols: ALC-0315

Formulations for siRNA and Oligonucleotide Delivery

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Compound of Interest

Compound Name: 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

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Introduction

The Role of Lipid Nanoparticles (LNPs) in Nucleic Acid Therapeutics

The therapeutic landscape is being reshaped by the potential of nucleic acid-based drugs, including small interfering RNAs (siRNAs) and oligonucleotides, to address diseases at their genetic roots.[1] However, the clinical translation of these molecules is hampered by significant delivery challenges, namely their rapid degradation by nucleases and poor cellular uptake due to their size and negative charge.[1] Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, capable of protecting the nucleic acid payload and facilitating its delivery into the cytoplasm of target cells.[2][3] The clinical success of Onpattro®, an siRNA-LNP therapeutic, and the mRNA-based COVID-19 vaccines has solidified the LNP platform as a cornerstone of modern genetic medicine.[2]

ALC-0315: A Clinically Validated Ionizable Lipid

At the heart of the most successful LNP formulations is the ionizable lipid.[4] ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a novel ionizable aminolipid that was a critical component in the Pfizer-BioNTech COVID-19 vaccine.[5][6][7] Its structure is pivotal to the efficacy of the LNP. At physiological pH (~7.4), ALC-0315 remains neutral, minimizing interactions with blood components and reducing toxicity.[2][5] However, upon endocytosis into the cell, the acidic environment of the endosome (pH 5.0-6.5) protonates the tertiary amine of ALC-0315, conferring a positive charge.[5] This pH-sensitive charge switch is the key to its function, enabling both the encapsulation of negatively charged nucleic acids during formulation and their subsequent release from the endosome into the cytoplasm.[5][8] Studies have shown that ALC-0315-based LNPs can induce robust humoral and cellular immune responses and are highly effective for in vivo delivery.[9][10][11]

Scope of this Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of ALC-0315-based LNPs for the delivery of siRNA and oligonucleotides. It combines fundamental scientific principles with detailed, field-proven protocols to enable the reproducible generation of potent and stable nucleic acid delivery vehicles.

Scientific Principles & Rationale

The LNP Formulation: A Multi-Component System

The efficacy of an LNP formulation is not derived from ALC-0315 alone but from the synergistic interplay of all its lipid components. A typical formulation consists of four key ingredients.[12]

Component	Example(s)	Primary Function(s)	Causality & Scientific Rationale
Ionizable Lipid	ALC-0315	Encapsulation of nucleic acid; facilitates endosomal escape.	The pH-dependent protonation of its tertiary amine allows it to be neutral in circulation but become cationic in the endosome, where it interacts with anionic endosomal lipids to disrupt the membrane and release the payload. [5] [13]
Helper Lipid	1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)	Structural integrity; aids in lipid bilayer formation.	DSPC is a saturated phospholipid that provides rigidity and stability to the LNP structure. Some studies suggest that LNPs with DSPC preferentially accumulate in the spleen, whereas those with DOPE (another helper lipid) target the liver. [14] [15]

Structural Lipid	Cholesterol	Modulates membrane fluidity and stability; fills gaps in the lipid layer.	Cholesterol inserts into the lipid bilayer, enhancing particle stability and preventing leakage of the encapsulated payload. It helps pack the cargo efficiently within the LNP.[2][16]
PEGylated Lipid	ALC-0159, DMG-PEG-2000	Forms a hydrophilic stealth layer; controls particle size and prevents aggregation.	The polyethylene glycol (PEG) chains create a hydration layer on the LNP surface, which reduces protein adsorption (opsonization) and recognition by the immune system, thereby prolonging circulation time.[2][16]

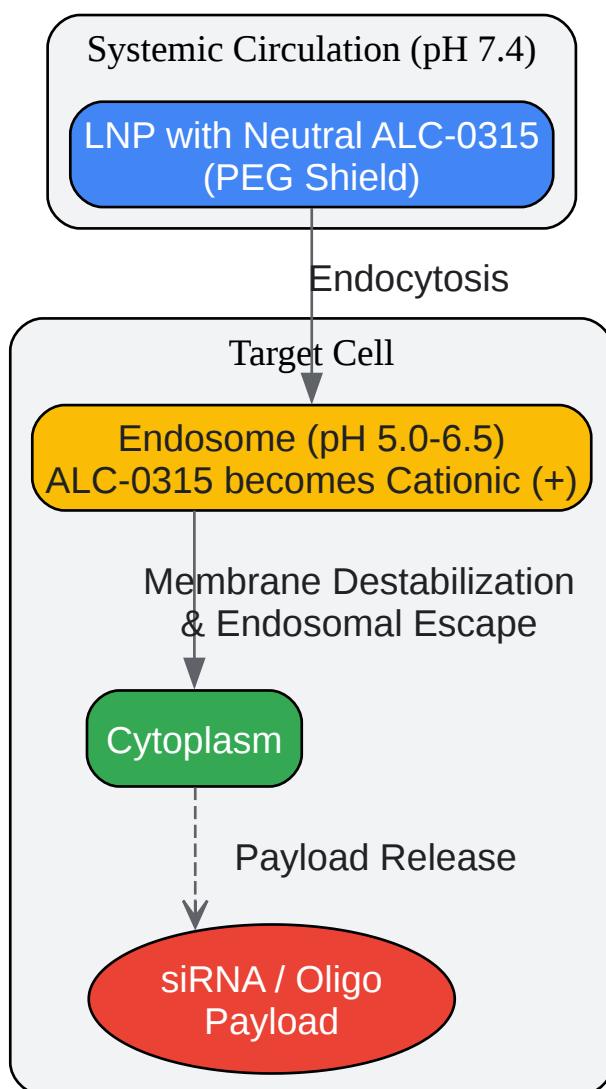
A frequently cited molar ratio for these components, similar to that used in the Pfizer-BioNTech vaccine, is approximately 50:10:38.5:1.5 (ALC-0315 : DSPC : Cholesterol : PEG-Lipid).[17][18][19] However, optimization of these ratios is often necessary depending on the specific payload and target application.[20]

The Mechanism of Delivery: From Injection to Cytosol

The journey of an ALC-0315 LNP from administration to payload release is a multi-step process governed by its physicochemical properties.

- **Formulation:** Lipids are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an acidic aqueous buffer (e.g., pH 4-5) containing the siRNA or oligonucleotide.[8][21] At this low pH, ALC-0315 is protonated, allowing it to electrostatically complex with the negatively charged nucleic acid backbone, driving encapsulation and nanoparticle self-assembly.

- **Circulation:** After buffer exchange to a physiological pH (~7.4), the LNP surface becomes nearly neutral as ALC-0315 is deprotonated.^[5] The PEG shield minimizes clearance by the reticuloendothelial system (RES).
- **Cellular Uptake:** LNPs are primarily taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis, particularly for delivery to hepatocytes.
- **Endosomal Escape:** Inside the endosome, the internal pH drops. ALC-0315 becomes protonated again, and the now positively charged LNP interacts with anionic lipids in the endosomal membrane. This interaction is thought to promote the formation of non-bilayer structures (inverted hexagonal phases), leading to membrane destabilization and the release of the siRNA/oligonucleotide payload into the cytoplasm.^{[5][13][22]}
- **Metabolism:** ALC-0315 is designed to be biodegradable, metabolized through ester hydrolysis to facilitate its clearance from the body.^[5]



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Fig 1. ALC-0315 LNP Cellular Delivery Pathway.

Critical Quality Attributes (CQAs) for Success

Consistent manufacturing and reliable in vivo performance depend on the careful monitoring of several Critical Quality Attributes (CQAs).[23]

- **Particle Size & Polydispersity Index (PDI):** Size influences biodistribution and cellular uptake. A target range of 70-100 nm is common for systemic delivery.[2][24] The PDI is a measure of the heterogeneity of particle sizes; a value < 0.2 is generally desired for a uniform formulation.[18]

- **Zeta Potential:** This measures the surface charge of the LNPs. At neutral pH, a near-neutral zeta potential is expected, which helps reduce non-specific interactions in the bloodstream. [\[24\]](#)
- **Encapsulation Efficiency (EE):** This is the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs. High EE (>90%) is crucial for therapeutic efficacy and minimizing the dose of free, non-functional nucleic acid.
- **Lipid Purity and Integrity:** The purity of the lipid components, especially ALC-0315, is paramount. Impurities, such as N-oxides, can disrupt LNP formation and negatively impact mRNA translation and overall potency. [\[25\]](#)

Materials and Equipment

Reagents & Consumables

- **Lipids:** ALC-0315, DSPC, Cholesterol, ALC-0159 (or other PEG-lipid). [\[12\]](#)[\[18\]](#)
- **Nucleic Acid:** siRNA or oligonucleotide of interest.
- **Solvents:** Anhydrous Ethanol (USP grade).
- **Buffers:**
 - **Aqueous Phase Buffer:** 50 mM Sodium Acetate or Citrate Buffer, pH 4.0-5.0. [\[18\]](#)[\[24\]](#)
 - **Dialysis/Final Buffer:** Phosphate-Buffered Saline (PBS), pH 7.4. [\[8\]](#)
- **Consumables:** Sterile glass vials, sterile 0.2 µm syringe filters, dialysis cassettes (10 kDa MWCO), pipette tips.

Equipment

- **LNP Formulation System:** Microfluidic mixing system (e.g., NanoAssemblr Ignite from Cytiva) with appropriate microfluidic cartridges. [\[12\]](#)
- **Characterization:**
 - **Dynamic Light Scattering (DLS)** instrument for size and PDI measurement.

- Zeta potential analyzer.
- Fluorescence plate reader.
- General Lab Equipment: Analytical balance, vortex mixer, magnetic stir plate, refrigerated centrifuge, sterile biosafety cabinet.

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

Rationale: Accurate and homogenous stock solutions are critical for reproducible LNP formulation. Lipids are dissolved in ethanol, where they are fully soluble.

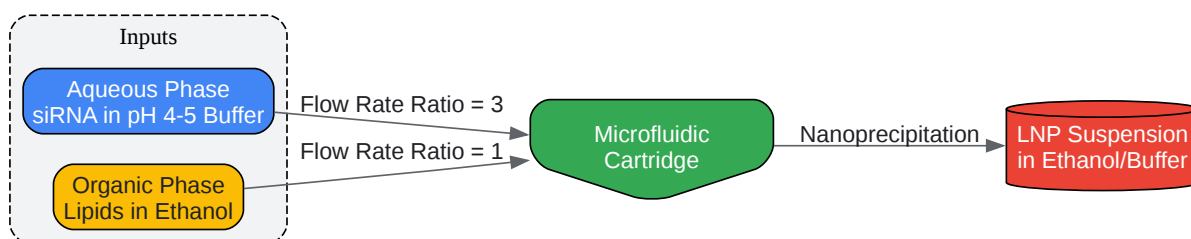
- Bring all lipids to room temperature before opening vials to prevent water condensation.
- Individually weigh and dissolve each lipid (DSPC, Cholesterol, ALC-0159) in 100% ethanol to create stock solutions (e.g., 10 mg/mL).[8] Vortex thoroughly until fully dissolved.
- ALC-0315 is often supplied as an oil. Prepare a stock solution in 100% ethanol (e.g., 10 mg/mL) by density or direct weight.
- Store stock solutions under argon at -20°C for short-term storage. For long-term storage, -80°C is recommended.

Protocol 2: LNP Formulation using Microfluidics

Rationale: Microfluidic mixing provides rapid, controlled, and reproducible nanoprecipitation of lipids to form homogenous LNPs with high encapsulation efficiency.[3][8] The staggered herringbone design in many cartridges ensures chaotic advection, leading to uniform mixing that is scalable.[26]

- Prepare the Organic Phase (Lipid Mix):
 - In a sterile glass vial, combine the lipid stock solutions (ALC-0315, DSPC, Cholesterol, PEG-Lipid) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
 - Vortex the final lipid mixture thoroughly to ensure homogeneity.

- Prepare the Aqueous Phase (Nucleic Acid Mix):
 - Dilute the siRNA or oligonucleotide stock in the acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to the target concentration. The final concentration will depend on the desired lipid-to-payload ratio. A common weight ratio is 10:1 (total lipid:siRNA).[18][19]
- Set up the Microfluidic System:
 - Prime the system pumps and microfluidic cartridge according to the manufacturer's instructions, typically with ethanol and the aqueous buffer.
 - Load the prepared organic and aqueous phases into separate syringes.
- Initiate Formulation:
 - Start the pumps at the desired total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Organic) and a TFR can range from 2 to 20 mL/min depending on the system and scale.[8][12][24]
 - Collect the milky-white LNP suspension from the outlet into a sterile collection vial.



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Fig 2. Microfluidic Formulation Workflow.

Parameter	Example Value	Rationale & Impact
Flow Rate Ratio (FRR)	3:1 (Aqueous:Organic)	Controls the speed of ethanol dilution and nanoprecipitation. Altering the FRR can fine-tune particle size.[8]
Total Flow Rate (TFR)	12 mL/min	Influences the residence time in the mixer. Higher TFRs can sometimes lead to smaller particles, but this is system-dependent.[8]
Lipid Concentration	5-20 mg/mL (in ethanol)	Higher concentrations can lead to larger particles or lower encapsulation if the mixing is not efficient enough.[27]
Lipid:Payload Ratio	10:1 (w/w)	Affects encapsulation efficiency and the final properties of the LNP. This is a critical parameter to optimize. [18]

Protocol 3: Downstream Processing - Buffer Exchange and Sterilization

Rationale: The ethanol used for formulation must be removed, and the external buffer must be exchanged to a physiologically compatible buffer (e.g., PBS pH 7.4). This step also deprotonates the ALC-0315, making the LNP surface neutral.

- Buffer Exchange:
 - Transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
 - Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 4-6 hours or one overnight exchange.[8] This removes ethanol and unincorporated nucleic acids.

- Concentration (Optional):
 - If a higher concentration is needed, use ultracentrifugal filters (e.g., 100 kDa MWCO) to concentrate the sample.[12]
- Sterilization:
 - Sterile filter the final LNP formulation through a 0.2 µm syringe filter into a sterile, depyrogenated vial. This removes any potential microbial contamination.[8]
- Storage:
 - Store the final LNP formulation at 4°C for short-term use. For long-term stability, store at -80°C.[18]

Protocol 4: Characterization of ALC-0315 LNPs

- Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
- Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
- Perform measurements in triplicate and report the mean ± standard deviation.
- Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).
- Measure the zeta potential using an instrument equipped with an electrophoresis cell.
- Perform measurements in triplicate.

Rationale: The RiboGreen dye fluoresces upon binding to nucleic acids but is quenched by the LNP structure. By measuring fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

- Prepare a standard curve of the free siRNA/oligonucleotide in the final buffer.
- In a 96-well plate, prepare two sets of samples from the LNP formulation, diluted in buffer.

- To one set of samples, add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the nucleic acid. Incubate for 10 minutes.
- Add the RiboGreen reagent to all wells (standards, intact LNPs, and lysed LNPs).
- Read fluorescence (Excitation ~480 nm, Emission ~520 nm).
- Calculate EE% using the formula: $EE\% = \frac{\text{Fluorescence}_{\text{lysed}} - \text{Fluorescence}_{\text{intact}}}{\text{Fluorescence}_{\text{lysed}}} * 100$

Protocol 5: Long-Term Storage and Stability

Rationale: For extended shelf-life, removing water via lyophilization (freeze-drying) is a common strategy. Cryoprotectants are essential to prevent particle aggregation and fusion during the freezing and drying process.[28]

- Add Cryoprotectant: Before freezing, add a cryoprotectant such as sucrose or mannitol to the final LNP formulation (e.g., to a final concentration of 8-10% w/v).[18]
- Freezing: Flash-freeze the vials in liquid nitrogen or place them in a -80°C freezer.
- Lyophilization: Transfer the frozen samples to a lyophilizer and run a suitable cycle consisting of primary drying (to remove frozen water) and secondary drying (to remove bound water).[28]
- Storage: Backfill the vials with an inert gas like nitrogen or argon, stopper them under vacuum, and store at 4°C or -20°C.[18][28] Reconstitute the lyophilized cake in sterile water or PBS before use.

Troubleshooting Guide

Problem	Probable Cause(s)	Suggested Solution(s)
Large Particle Size (>150 nm) or High PDI (>0.3)	<ol style="list-style-type: none"> 1. Inefficient mixing in the microfluidic system. 2. Lipid aggregation post-formulation. 3. Poor quality or degradation of lipids. 	<ol style="list-style-type: none"> 1. Increase the Total Flow Rate (TFR). Ensure the cartridge is not clogged. 2. Ensure adequate PEG-lipid content. Perform buffer exchange promptly. 3. Use fresh, high-purity lipids stored under inert gas. Check for impurities like N-oxides.[25]
Low Encapsulation Efficiency (<80%)	<ol style="list-style-type: none"> 1. Sub-optimal lipid:payload ratio. 2. pH of the aqueous buffer is too high. 3. Nucleic acid degradation. 	<ol style="list-style-type: none"> 1. Optimize the N/P ratio or the lipid:payload weight ratio.[20] 2. Ensure the aqueous buffer pH is between 4.0 and 5.0 to fully protonate ALC-0315.[29] 3. Handle nucleic acid stocks in nuclease-free conditions.
Batch-to-Batch Variability	<ol style="list-style-type: none"> 1. Inconsistent preparation of stock solutions. 2. Use of manual mixing methods.[8] 3. Fluctuations in lab temperature/humidity. 	<ol style="list-style-type: none"> 1. Prepare larger, qualified batches of stock solutions. Use precise weighing and volumetric techniques. 2. Use a validated microfluidic system for reproducible mixing.[8][26] 3. Perform formulations in a controlled environment.
Poor In Vitro / In Vivo Activity	<ol style="list-style-type: none"> 1. Low EE or payload degradation. 2. Inefficient endosomal escape. 3. LNP instability and aggregation in biological fluids. 	<ol style="list-style-type: none"> 1. Confirm high EE and check the integrity of the encapsulated nucleic acid. 2. Verify the lipid composition; ensure the molar percentage of ALC-0315 is optimal. 3. Characterize particle stability in serum. Optimize PEG-lipid percentage if rapid clearance is suspected.

Conclusion

ALC-0315 has proven to be a highly effective ionizable lipid for the clinical-stage delivery of nucleic acids. Its unique pH-responsive nature is central to overcoming the critical barrier of endosomal escape. By leveraging robust formulation techniques like microfluidics and adhering to stringent characterization of critical quality attributes, researchers can reproducibly generate potent LNP-based vehicles for siRNA and oligonucleotide therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the development of next-generation genetic medicines.

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